molecular formula C12H12Cl2O3 B2767177 Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate CAS No. 1048916-53-5

Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate

Cat. No. B2767177
CAS RN: 1048916-53-5
M. Wt: 275.13
InChI Key: KVPXHWRVOGRAJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, a series of structurally new, 2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl)piperazine-1-carbodithioate derivatives were synthesized by conventional technique as well as ultrasound irradiation . Another synthesis method involves reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 .

Scientific Research Applications

Synthesis Applications

Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate has been utilized in various synthetic applications. For example, it's involved in the condensation reactions leading to the formation of quinoline derivatives and other complex organic compounds. These reactions often involve condensing with aminoacetophenone or aminobenzophenone, as demonstrated by Degtyarenko et al. (2007) in their study on the Friedländer synthesis of quinoline derivatives (Degtyarenko, Tolmachev, Volovenko, & Tverdokhlebov, 2007). Similarly, reactions with thiourea and other halo compounds have been explored for the synthesis of new biological agents (M. T. Aal, 2002).

Biocatalysis and Enzymatic Reduction

The compound has been studied in the context of enzymatic reduction processes. Shimizu et al. (1990) researched the enzymatic asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a structurally similar compound, highlighting its potential in biocatalysis applications (Shimizu et al., 1990). This line of research is crucial for producing chiral intermediates used in pharmaceutical synthesis.

Structural and Molecular Studies

Structural and molecular studies of ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate derivatives have been conducted to understand their properties better. For instance, Kumar et al. (2016) synthesized a related compound and evaluated its structure using X-ray diffraction and spectral studies, providing insight into its molecular structure and potential applications in medicinal chemistry (Kumar et al., 2016).

Antimicrobial and Antioxidant Activities

Research has also explored the antimicrobial and antioxidant activities of derivatives of ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate. These studies indicate the potential of such compounds in the development of new pharmaceuticals and therapeutic agents. For example, the research by Achutha et al. (2017) and Kariyappa et al. (2016) delves into the antimicrobial properties of specific derivatives, suggesting their use in combating microbial infections (Achutha et al., 2017); (Kariyappa et al., 2016).

Bioreduction and Biosynthesis

Studies on bioreduction and biosynthesis using ethyl 4-chloro-3-oxobutanoate, a related compound, have provided valuable insights into producing chiral intermediates. These findings are significant for pharmaceutical manufacturing, especially in creating optically pure compounds for drug development. The works of Xu et al. (2006) and Ye et al. (2010, 2011) are particularly noteworthy in this regard, demonstrating the effective bioreduction of similar compounds using microbial cells (Xu et al., 2006); (Ye, Cao, Yan, Cao, Zhang, Li, Xu, Chen, Xiong, & Ouyang, 2010); (Ye & Ouyang, 2011).

properties

IUPAC Name

ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c1-2-17-12(16)7-9(15)5-8-3-4-10(13)11(14)6-8/h3-4,6H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPXHWRVOGRAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate

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